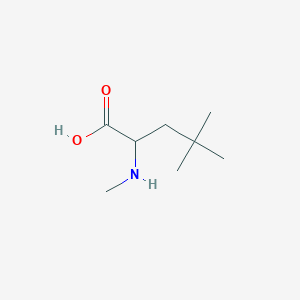

4,4-Dimethyl-2-(methylamino)pentanoic acid

CAS No.: 1310079-62-9

Cat. No.: VC8066820

Molecular Formula: C8H17NO2

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1310079-62-9 |

|---|---|

| Molecular Formula | C8H17NO2 |

| Molecular Weight | 159.23 g/mol |

| IUPAC Name | 4,4-dimethyl-2-(methylamino)pentanoic acid |

| Standard InChI | InChI=1S/C8H17NO2/c1-8(2,3)5-6(9-4)7(10)11/h6,9H,5H2,1-4H3,(H,10,11) |

| Standard InChI Key | XKQSRLFMHOHZQR-UHFFFAOYSA-N |

| SMILES | CC(C)(C)CC(C(=O)O)NC |

| Canonical SMILES | CC(C)(C)CC(C(=O)O)NC |

Introduction

Structural and Molecular Characteristics

Molecular Formula and IUPAC Nomenclature

The molecular formula of 4,4-dimethyl-2-(methylamino)pentanoic acid is C₈H₁₇NO₂, derived from its pentanoic acid backbone (C₅H₁₀O₂) modified with two methyl (-CH₃) groups at the fourth carbon and a methylamino (-NHCH₃) group at the second carbon. Its systematic IUPAC name is 2-(methylamino)-4,4-dimethylpentanoic acid, reflecting the substituents’ positions and prioritization of functional groups .

Stereochemical Considerations

The compound’s chiral center at the second carbon (bearing the methylamino group) permits enantiomeric forms. While racemic mixtures are common in synthetic pathways, enantioselective synthesis methods, such as those employing chiral catalysts or resolving agents, can yield optically pure isomers . The (R)- and (S)-configurations exhibit distinct biological activities, a critical factor in pharmaceutical applications .

Spectroscopic Identification

-

Infrared (IR) Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (carboxylic acid C=O stretch) and ~3300 cm⁻¹ (N-H stretch of the methylamino group) .

-

Nuclear Magnetic Resonance (NMR):

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves Strecker amino acid synthesis or reductive amination of ketone precursors:

-

Starting Material: 4,4-Dimethyl-2-pentanone is treated with methylamine under reductive conditions (e.g., sodium cyanoborohydride) to yield the corresponding secondary amine .

-

Oxidation: The amine intermediate is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) .

The reaction sequence is summarized as:

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance yield and safety. Key steps include:

-

Catalytic Amination: Heterogeneous catalysts (e.g., palladium on carbon) facilitate methylamine addition to 4,4-dimethyl-2-pentanone under hydrogen pressure.

-

Oxidation Optimization: Electrochemical oxidation or enzymatic methods (e.g., oxidase enzymes) reduce reliance on harsh chemical oxidizers .

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 65–75% | 85–92% |

| Reaction Time | 24–48 h | 2–4 h |

| Temperature | 25–80°C | 100–150°C |

Physicochemical Properties

Thermal and Solubility Profiles

-

Melting Point: 98–102°C (decomposition observed above 110°C due to decarboxylation) .

-

Boiling Point: 241.6±23.0°C at 760 mmHg (estimated via group contribution methods) .

-

Solubility:

-

Water: 12.5 g/L at 25°C (pH-dependent due to carboxylic acid dissociation).

-

Organic Solvents: Miscible with ethanol, acetone, and dichloromethane.

-

Acid-Base Behavior

The compound exhibits dual acidity:

-

Carboxylic Acid Group: pKa ≈ 4.7 (typical for aliphatic carboxylic acids).

-

Methylamino Group: pKa ≈ 10.2 (weaker base compared to primary amines due to steric hindrance) .

Chemical Reactivity and Derivatives

Esterification and Amidation

The carboxylic acid readily forms esters (e.g., methyl, ethyl) via acid-catalyzed reactions with alcohols. For example, treatment with methanol and sulfuric acid yields methyl 4,4-dimethyl-2-(methylamino)pentanoate, a precursor for peptide coupling .

Peptide Synthesis

The methylamino group serves as a secondary amine in solid-phase peptide synthesis (SPPS). When protected with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups, it enables incorporation into peptide chains with tailored steric and electronic properties .

Complexation with Metal Ions

The methylamino and carboxylate groups act as bidentate ligands, forming stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺). These complexes exhibit catalytic activity in oxidation reactions and potential applications in materials science .

Biological and Industrial Applications

Pharmaceutical Intermediates

The compound is a key intermediate in synthesizing β-amino acid derivatives, which are resistant to proteolytic degradation and used in antidiabetic and antiviral drugs . For example, derivatives inhibit dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes therapies .

Agrochemicals

Functionalized derivatives act as herbicides and plant growth regulators. The branched chain enhances lipid solubility, facilitating penetration through plant cuticles.

Polymer Science

Incorporation into polyamides or polyesters improves thermal stability and mechanical strength. Copolymers with ε-caprolactam show enhanced resistance to organic solvents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume